6-((3-Aminophenyl)amino)indolin-2-one is an organic compound that belongs to the indolin-2-one family, characterized by a bicyclic structure containing both an indole and a carbonyl group. This compound has garnered attention due to its potential pharmacological applications, particularly in cancer therapy and as a scaffold for various biological activities.
The compound is synthesized through various organic reactions, primarily involving indole derivatives and amines. It has been explored in scientific literature for its synthesis methods, biological activities, and chemical properties.
6-((3-Aminophenyl)amino)indolin-2-one can be classified as:
The synthesis of 6-((3-Aminophenyl)amino)indolin-2-one typically involves multi-step organic reactions. A common approach includes:
A notable synthesis pathway involves the reaction of isatin with an amine under controlled conditions, often using solvents like dimethylformamide or ethanol. The reaction may proceed via nucleophilic substitution or condensation mechanisms, yielding the desired product after purification steps such as recrystallization or chromatography .
The molecular structure of 6-((3-Aminophenyl)amino)indolin-2-one features:
The molecular formula is , with a molecular weight of approximately 242.29 g/mol. The compound exhibits specific spectral characteristics in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy that confirm its structure.
6-((3-Aminophenyl)amino)indolin-2-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating properties of the amino group, which enhances nucleophilicity. This characteristic allows it to engage in diverse synthetic pathways, making it a versatile intermediate in organic chemistry .
The mechanism of action for compounds like 6-((3-Aminophenyl)amino)indolin-2-one often relates to their ability to interact with biological targets:
Studies have shown that certain indolin derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as therapeutic agents .
Relevant analyses such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule, confirming its identity and purity .
6-((3-Aminophenyl)amino)indolin-2-one has several potential applications:
Fragment-based drug design (FBDD) leverages small molecular fragments (MW < 300 Da) to construct complex bioactive molecules. For indolin-2-one scaffolds, this approach enables targeted optimization of pharmacophores while maintaining favorable physicochemical properties. As demonstrated in the development of CDK8 inhibitors for idiopathic pulmonary fibrosis, researchers deconstructed known indolin-2-one-based inhibitors like E966-0530 into core fragments, followed by systematic reconstruction. This yielded compound 4k (IC₅₀ = 129 nM), exhibiting a 13-fold potency increase over the parent molecule. Key advantages of FBDD for indolin-2-one optimization include:
Table 1: Fragment Optimization of Indolin-2-one-Based CDK8 Inhibitors
Fragment Modification Site | Chemical Change | Biological Outcome |
---|---|---|
C-3 position | Introduction of pyridine-carboxamide | 13-fold ↓ IC₅₀ vs. lead compound |
N-1 position | Alkylsulfonyl group incorporation | Improved solubility and VEGFR-2 inhibition |
Spiro junction at C-3 | Dispiro[pyrrolidine-piperidine] fusion | Dual EGFR/VEGFR-2 inhibition |
The "deconstruction-reconstruction" strategy proved particularly effective, where privileged fragments from reported ligands were recombined to exploit synergistic interactions with hydrophobic kinase pockets [5].
Knoevenagel condensation serves as a pivotal reaction for constructing arylidene-indolin-2-one hybrids, facilitating C=C bond formation between carbonyls and active methylene compounds. This reaction proceeds via nucleophilic addition of Z-CH₂-Z or Z-CHR-Z type reagents (e.g., malononitrile, thiobarbituric acid) to the C-3 carbonyl of indolin-2-ones, followed by dehydration. The resulting exocyclic double bond enables conjugation extension critical for bioactivity [3] [6].
Catalytic innovations have enhanced this reaction’s applicability:
This method has been integrated into multicomponent reactions for constructing complex hybrids like triazolyl-spirooxindoles, demonstrating compatibility with indolin-2-one’s reactive carbonyl [8].
Synthesis of 6-((3-aminophenyl)amino)indolin-2-one derivatives necessitates sequential transformations to incorporate dual pharmacophores. A representative five-component route involves:
Table 2: Key Spectral Signatures of 6-((3-Aminophenyl)amino)indolin-2-one
Spectroscopic Method | Characteristic Feature | Assignment |
---|---|---|
IR | 3186 cm⁻¹ | N-H stretch (indoline) |
¹H-NMR (DMSO-d₆) | δ 6.72 (s, 1H) | Methine proton (CH) |
δ 2.60–3.05 (m, 8H) | Morpholine CH₂ | |
¹³C-NMR | δ 164.1 ppm | C-2 carbonyl |
For dual-activity derivatives targeting anticancer and antiviral applications, post-functionalization includes:
Geometric isomerism in arylidene-indolin-2-one hybrids (e.g., E/Z configurations) complicates purification due to similar physicochemical properties. Key challenges include:
Table 3: Purification Techniques for Isomeric Indolin-2-one Derivatives
Method | Resolution Principle | Limitations |
---|---|---|
Reverse-phase HPLC | Hydrophobicity differences (C18 column) | High solvent consumption; limited scalability |
Chiral stationary phase | Stereoselective adsorption | Cost-prohibitive for >10g scale |
pH-zone-refining CCC | Ionization state modulation | Requires ionizable groups |
Crystallization-induced diastereomer resolution | Diastereomeric salt formation | Needs chiral auxiliaries |
Advanced separation strategies involve:
These approaches address the 30–40% yield losses typically encountered during geometric isomer purification of indolin-2-one derivatives [5] [10].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0